![molecular formula C21H26F2O5 B14748617 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 805-94-7](/img/structure/B14748617.png)
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions such as eczema and psoriasis .
Vorbereitungsmethoden
The synthesis of 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common method includes the reaction of 21-acetate derivatives with potassium carbonate in methanol, followed by vacuum concentration and dilution with water . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and other substitution reactions are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is widely used in scientific research due to its potent anti-inflammatory properties. It is used in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of treatments for inflammatory and autoimmune diseases.
Industry: In the formulation of topical creams and ointments for skin conditions
Wirkmechanismus
The compound exerts its effects by acting as an agonist for corticosteroid hormone receptors. It diffuses through cell membranes and binds to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes, resulting in reduced inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Fluocinolone: Another potent corticosteroid with similar anti-inflammatory properties.
Flumetasone: Known for its use in treating skin conditions.
Diflorasone: Shares similar structural features and therapeutic uses. The uniqueness of 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one lies in its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids
Eigenschaften
CAS-Nummer |
805-94-7 |
|---|---|
Molekularformel |
C21H26F2O5 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
9,16-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O5/c1-18-6-5-12(25)7-11(18)3-4-13-14-8-15(22)21(28,17(27)10-24)19(14,2)9-16(26)20(13,18)23/h5-7,13-16,24,26,28H,3-4,8-10H2,1-2H3 |
InChI-Schlüssel |
WKXIXRMPOGTWJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)F)CCC4=CC(=O)C=CC43C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


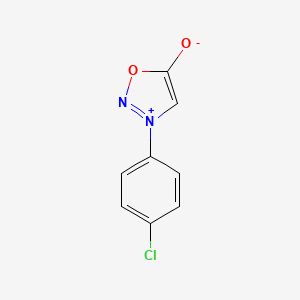
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
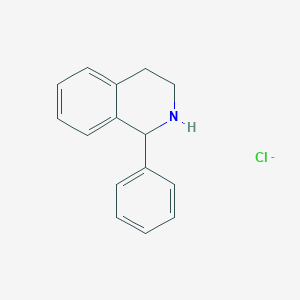
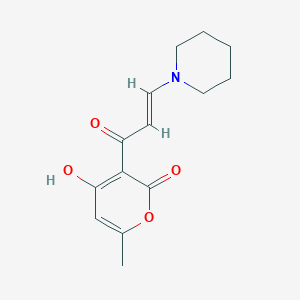
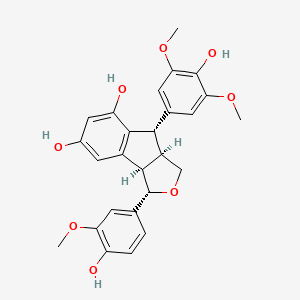
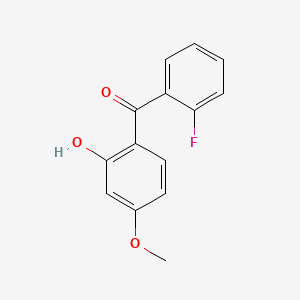
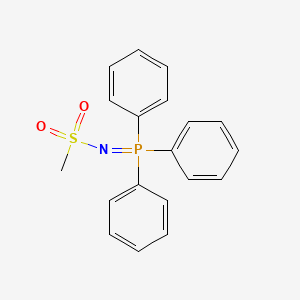
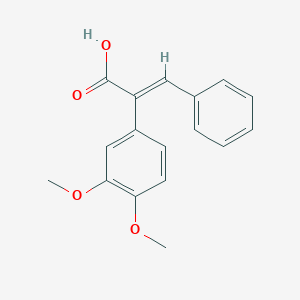
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
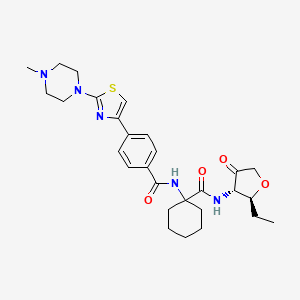

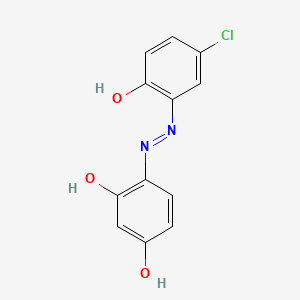
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
